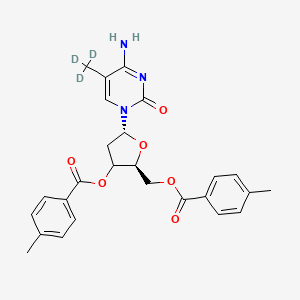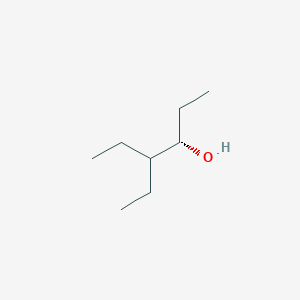
(3S)-4-ethylhexan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-4-ethylhexan-3-ol: is an organic compound with the molecular formula C8H18O . It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is part of the hexanol family and is characterized by the presence of an ethyl group attached to the fourth carbon of the hexane chain and a hydroxyl group attached to the third carbon.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-4-ethylhexan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3S)-4-ethylhexan-3-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (3S)-4-ethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone, (3S)-4-ethylhexan-3-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane, (3S)-4-ethylhexane, using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetone or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in diethyl ether or tetrahydrofuran (THF).
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: (3S)-4-ethylhexan-3-one.
Reduction: (3S)-4-ethylhexane.
Substitution: (3S)-4-ethylhexyl chloride.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3S)-4-ethylhexan-3-ol is used as a chiral building block in organic synthesis. Its specific stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a model compound to study the effects of chirality on biological activity and interactions with enzymes and receptors.
Medicine: The compound’s chiral nature makes it a potential candidate for the development of pharmaceuticals, where the specific three-dimensional arrangement can influence the drug’s efficacy and safety.
Industry: In the industrial sector, this compound can be used as a solvent or intermediate in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (3S)-4-ethylhexan-3-ol depends on its interaction with specific molecular targets. As an alcohol, it can form hydrogen bonds with various biological molecules, influencing their structure and function. The hydroxyl group can participate in enzymatic reactions, acting as a nucleophile or electrophile depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
(3R)-4-ethylhexan-3-ol: The enantiomer of (3S)-4-ethylhexan-3-ol, differing only in the spatial arrangement of the atoms around the chiral center.
4-ethylhexan-3-one: The corresponding ketone, which can be reduced to this compound.
4-ethylhexane: The fully reduced form of the compound, lacking the hydroxyl group.
Uniqueness: this compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Eigenschaften
Molekularformel |
C8H18O |
|---|---|
Molekulargewicht |
130.23 g/mol |
IUPAC-Name |
(3S)-4-ethylhexan-3-ol |
InChI |
InChI=1S/C8H18O/c1-4-7(5-2)8(9)6-3/h7-9H,4-6H2,1-3H3/t8-/m0/s1 |
InChI-Schlüssel |
BOJLCKCCKQMGKD-QMMMGPOBSA-N |
Isomerische SMILES |
CC[C@@H](C(CC)CC)O |
Kanonische SMILES |
CCC(CC)C(CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[c][2,7]naphthyridine, 5-chloro-1,2,3,4-tetrahydro-3-(phenylmethyl)-](/img/structure/B14752609.png)

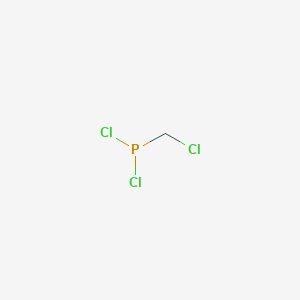
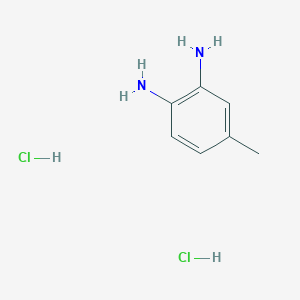
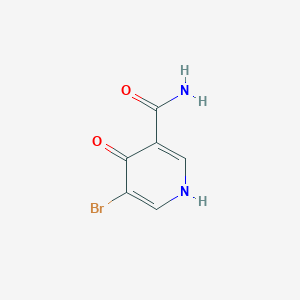
![pentacyclo[9.7.0.02,10.03,8.013,18]octadecane](/img/structure/B14752668.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)
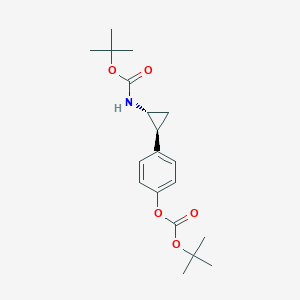
![2H-1-Benzopyran-5-carboxamide, 3-[cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-, (3R)-](/img/structure/B14752678.png)
![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
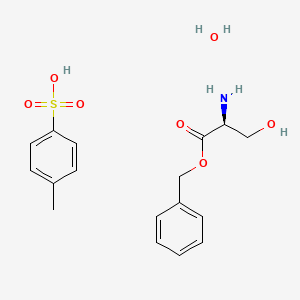
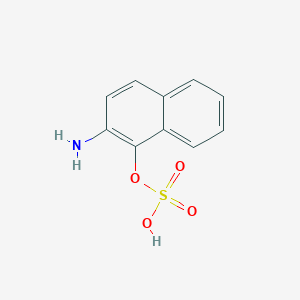
![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
